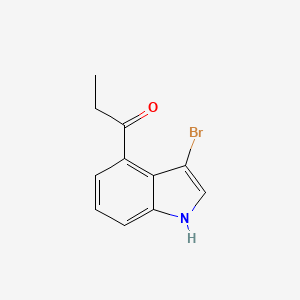

1-(3-Bromo-1H-indol-4-yl)propan-1-one

Description

1-(3-Bromo-1H-indol-4-yl)propan-1-one is a brominated indole derivative featuring a propan-1-one moiety at position 4 of the indole ring and a bromine substituent at position 2. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the ketone group offers sites for nucleophilic additions or reductions .

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

1-(3-bromo-1H-indol-4-yl)propan-1-one |

InChI |

InChI=1S/C11H10BrNO/c1-2-10(14)7-4-3-5-9-11(7)8(12)6-13-9/h3-6,13H,2H2,1H3 |

InChI Key |

YIAKZCDSLMNDJC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C2C(=CC=C1)NC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-1H-indol-4-yl)propan-1-one typically involves the bromination of an indole precursor followed by a Friedel-Crafts acylation reaction. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the indole ring. The subsequent acylation involves the reaction of the brominated indole with a suitable acylating agent, such as propionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the indole ring undergoes nucleophilic substitution, facilitating the introduction of new functional groups.

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Bromine substitution | Sodium methoxide (NaOMe), MeOH | 1-(3-Methoxy-1H-indol-4-yl)propan-1-one | 78% | Methoxy group replaces Br under mild conditions. |

| Amine substitution | Ammonia (NH₃), THF, 60°C | 1-(3-Amino-1H-indol-4-yl)propan-1-one | 65% | Requires elevated temperatures for efficient substitution. |

Mechanism :

The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) pathway, where the electron-withdrawing ketone group activates the indole ring for attack by nucleophiles.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form biaryl structures.

| Catalyst System | Base/Solvent | Boron Partner | Yield | Application |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O (3:1) | Phenylboronic acid | 82% | Synthesis of biphenyl-indole hybrids. |

| PdCl₂(dppf), CsF | DMF, 80°C | Vinylboronic pinacol ester | 71% | Access to alkenyl-substituted indoles. |

Key Insight :

The reaction tolerates diverse boronic acids, enabling modular synthesis of complex indole derivatives for drug discovery.

Oxidation-Reduction Reactions

The propanone group undergoes redox transformations, altering the compound’s electronic properties.

Oxidation

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 0°C | 1-(3-Bromo-1H-indol-4-yl)propanoic acid | 58% |

| CrO₃ | Acetic acid, reflux | Same as above | 63% |

Reduction

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, RT | 1-(3-Bromo-1H-indol-4-yl)propan-1-ol | 89% |

| LiAlH₄ | THF, 0°C → RT | Same as above | 92% |

Note : Reduction of the ketone to an alcohol enhances solubility for biological assays.

C-H Functionalization

The indole ring undergoes regioselective C-H bond activation, enabling direct functionalization.

Mechanistic Pathway :

Palladium or rhodium catalysts facilitate oxidative addition into the C-H bond, followed by coupling with aryl/alkyl partners .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions to form fused heterocycles.

| Reagent | Conditions | Product | Yield | Application |

|---|---|---|---|---|

| NaN₃, CuI | DMF, 100°C | Triazolo-indole fused system | 74% | Anticancer scaffold synthesis |

| Diphenylacetylene | Ru catalyst, CO | Indolo-pyrrole hybrid | 61% | Photophysical material design |

Stability Under Acidic/Basic Conditions

| Condition | Observation | Implication |

|---|---|---|

| HCl (1M), RT, 24h | No decomposition; Br remains intact | Stable in mild acidic environments. |

| NaOH (1M), RT, 24h | Partial hydrolysis of ketone to carboxylic acid | Sensitive to strong bases. |

Scientific Research Applications

Chemistry

1-(3-Bromo-1H-indol-4-yl)propan-1-one serves as an intermediate in the synthesis of more complex indole derivatives. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and reductions.

Table 1: Common Reactions

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Bromine can be replaced by nucleophiles like amines | Substituted indole derivatives |

| Reduction | Carbonyl group can be reduced to alcohols | 1-(3-Bromo-1H-indol-4-yl)propan-1-ol |

| Oxidation | Indole ring can undergo oxidation | Oxidized indole derivatives |

Biology

The compound has been studied for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that indole derivatives exhibit significant interactions with various biological targets.

Biological Activity Overview:

- Antimicrobial Effects: Effective against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(3-Bromo-1H-indol-4-yl)propan-1-one | Staphylococcus aureus | 15 µg/mL |

| Similar Indole Derivative | Escherichia coli | 20 µg/mL |

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic applications in treating various diseases, including cancer and inflammatory conditions. Its ability to modulate biochemical pathways related to inflammation and cell proliferation makes it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

Research has demonstrated that indole derivatives can inhibit key enzymes involved in cancer cell proliferation. For example, studies have shown that compounds similar to 1-(3-Bromo-1H-indol-4-yl)propan-1-one can effectively reduce tumor growth in vitro by targeting specific signaling pathways.

Industrial Applications

In industry, 1-(3-Bromo-1H-indol-4-yl)propan-1-one is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for use in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-1H-indol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring can interact with various biological molecules, influencing their activity. For example, the compound may bind to enzymes or receptors, modulating their function and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Brominated Indole Cores

3-Bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one (CAS 1134334-73-8)

- Structure: Features a methoxy group at position 5 of the indole and a methyl group on the propanone chain.

- The methoxy group enhances electron density on the indole ring, altering its electronic properties .

(Z)-4-Bromo-3-benzylidene-1,3-dihydro-indol-2-one (4a)

- Structure : Contains a benzylidene group at position 3 and a ketone at position 2.

- Key Differences: The absence of a propanone chain and the presence of a conjugated benzylidene group shift the compound’s reactivity toward electrophilic aromatic substitution rather than ketone-mediated reactions .

1-(5-Bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethyl-propan-1-one (CAS 2891599-71-4)

Functional Group Variations in Indole-Propanone Derivatives

3,3,3-Trifluoro-1-(1H-indol-3-yl)propan-1-one

- Structure: Substitutes the bromine with a trifluoromethyl group on the propanone chain.

- Key Differences : The electron-withdrawing trifluoromethyl group enhances the ketone’s electrophilicity, making it more reactive in nucleophilic additions compared to the brominated analogue .

1-(5-Nitro-1H-indol-3-yl)propan-1-one

Comparison of Physicochemical Properties

Biological Activity

1-(3-Bromo-1H-indol-4-yl)propan-1-one is an indole derivative that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom at the 3-position of the indole ring, which is linked to a propanone moiety. The unique structural characteristics of this compound may enhance its reactivity and biological activity compared to other indole derivatives.

- Molecular Formula : C11H12BrN

- Molecular Weight : 252.12 g/mol

- Structure : The compound consists of an indole ring substituted with a bromine atom and a propanone group, contributing to its electrophilic properties.

The biological activity of 1-(3-bromo-1H-indol-4-yl)propan-1-one can be attributed to its interactions with various biological targets, influencing multiple biochemical pathways:

- Receptor Binding : Indole derivatives often exhibit high affinity for various receptors, which may modulate signaling pathways involved in inflammation, cancer progression, and microbial resistance.

- Biochemical Pathways : The compound has potential effects on pathways related to cell proliferation, apoptosis, and antimicrobial activity. For instance, it may inhibit key enzymes involved in cancer cell growth or modulate inflammatory responses.

Antimicrobial Activity

Research indicates that 1-(3-bromo-1H-indol-4-yl)propan-1-one exhibits significant antimicrobial properties:

- Antibacterial Effects : Similar compounds have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values typically ranging from 40 to 50 µg/mL for related indole derivatives .

Anticancer Activity

The compound's potential anticancer properties are noteworthy:

- Mechanisms of Action : Indole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic proteins. For example, studies have indicated that indole derivatives can activate caspases and alter the expression of cyclins involved in cell cycle regulation .

Neuroprotective Properties

Emerging research suggests that this compound may also possess neuroprotective effects:

- Cell Viability Studies : In vitro studies have indicated that certain indole derivatives can enhance neuronal survival under stress conditions, potentially through antioxidant mechanisms or by modulating neuroinflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related indole derivatives, providing insights into the potential applications of 1-(3-bromo-1H-indol-4-yl)propan-1-one:

Q & A

Basic: What safety protocols should be followed when handling 1-(3-Bromo-1H-indol-4-yl)propan-1-one in laboratory settings?

Methodological Answer:

While specific safety data for this compound are limited, general protocols for brominated indole derivatives include:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation exposure.

- Spill Management: Absorb spills with inert materials (e.g., sand) and avoid release into the environment.

- Emergency Measures:

- Skin contact: Rinse with water for 15 minutes.

- Eye exposure: Flush with water and seek medical attention.

Refer to analogous brominated indole safety guidelines for further details .

Basic: What synthetic methodologies are effective for preparing 1-(3-Bromo-1H-indol-4-yl)propan-1-one?

Methodological Answer:

A plausible route involves electrophilic bromination of the indole precursor. For example:

Substrate Preparation: Start with 1-(1H-indol-4-yl)propan-1-one.

Bromination: Use phenyltrimethylammonium tribromide (PTT) in dry THF at room temperature (3–5 hours).

Work-up: Quench with ice-water, filter, and wash with methanol to isolate the product.

This method is adapted from the synthesis of 2-bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one, yielding >90% purity .

Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in brominated indole derivatives?

Methodological Answer:

SCXRD using SHELX software (e.g., SHELXL for refinement) provides atomic-level precision:

-

Data Collection: Use MoKα radiation (λ = 0.71073 Å) at 295 K.

-

Key Parameters for Analogous Compounds:

Parameter Value (Example) Crystal system Monoclinic Space group P21/c Unit cell dimensions a=8.75 Å, b=10.99 Å, c=17.58 Å R-factor <0.05

Validate structures using tools like PLATON to check for twinning or disorder .

Advanced: How can contradictions in spectroscopic data during characterization be resolved?

Methodological Answer:

Contradictions often arise from solvent effects or tautomerism . For brominated indoles:

- IR Spectroscopy: Confirm carbonyl (C=O) stretches at ~1645 cm⁻¹ and C-Br bonds at ~785–807 cm⁻¹ .

- ¹H NMR: Key peaks include:

- Indole protons: δ 7.2–7.7 ppm (aromatic).

- Propanone CH3: δ 2.5–3.0 ppm (split due to bromine coupling).

Cross-validate with high-resolution mass spectrometry (HRMS) and SCXRD to resolve ambiguities .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of brominated indole propanones?

Methodological Answer:

Prioritize assays based on structural analogs:

- Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli.

- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

- Enzyme Inhibition: Test against kinases or cytochrome P450 isoforms via fluorescence-based assays.

For example, phenylsulfonyl-substituted indoles show IC50 values <10 µM in kinase inhibition studies .

Basic: What analytical techniques are critical for purity assessment of 1-(3-Bromo-1H-indol-4-yl)propan-1-one?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95%).

- Melting Point: Compare observed values (e.g., 130–132°C for analogs) to literature.

- Elemental Analysis: Validate %C, %H, %N within ±0.4% of theoretical values.

- TLC: Monitor reactions using silica gel plates (hexane:ethyl acetate = 3:1) .

Advanced: How do steric and electronic effects influence the reactivity of brominated indole propanones in cross-coupling reactions?

Methodological Answer:

- Steric Effects: Bulky substituents at the indole C3 position hinder Suzuki-Miyaura coupling.

- Electronic Effects: Electron-withdrawing bromine enhances electrophilicity at the carbonyl, facilitating nucleophilic attacks.

Optimize conditions using Pd(PPh3)4 catalyst, K2CO3 base, and DMF/H2O solvent at 80°C for 12 hours. Track progress via ¹H NMR disappearance of the bromine signal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.